Lurasidone Opened Imide (Mixture of Diastereomers)

Pharmaceutical impurity profiling LC-QTOF-MS Forced degradation

Lurasidone Opened Imide (Mixture of Diastereomers), CAS 1644295-07-7, is a structurally defined process-related impurity of the atypical antipsychotic lurasidone hydrochloride. It is formed via hydrolytic ring-opening of the imide moiety present in the parent drug substance, yielding a carboxylic acid/amide derivative with molecular formula C28H38N4O3S and molecular weight 510.69 g/mol.

Molecular Formula C28H38N4O3S
Molecular Weight 510.7 g/mol
Cat. No. B15293222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Opened Imide (Mixture of Diastereomers)
Molecular FormulaC28H38N4O3S
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65
InChIInChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24?,25?/m1/s1
InChIKeyQEWPJJKHHCTRAZ-JQQDOLDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lurasidone Opened Imide (Mixture of Diastereomers): A Critical Process-Related Impurity Reference Standard for Lurasidone Hydrochloride Quality Control and Regulatory Submission


Lurasidone Opened Imide (Mixture of Diastereomers), CAS 1644295-07-7, is a structurally defined process-related impurity of the atypical antipsychotic lurasidone hydrochloride . It is formed via hydrolytic ring-opening of the imide moiety present in the parent drug substance, yielding a carboxylic acid/amide derivative with molecular formula C28H38N4O3S and molecular weight 510.69 g/mol [1]. The compound is supplied as a mixture of diastereomers and is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing of lurasidone [2].

Why Lurasidone Opened Imide Cannot Be Substituted with Other Lurasidone Impurity Reference Standards in Analytical Method Validation


Lurasidone Opened Imide possesses a structurally distinct chemical identity – an opened imide ring yielding a carboxylic acid/amide function – that differentiates it from all other lurasidone-related impurities, including oxidative degradants, enantiomeric impurities, and nitrosamine derivatives [1]. Generic substitution with an alternative lurasidone impurity standard (e.g., Lurasidone Impurity 1, Impurity 8, or N-oxide derivatives) is analytically invalid because each impurity exhibits a unique retention time, mass spectrometric fragmentation pattern, and chromatographic resolution requirement [2]. Specifically, the RP-HPLC method for lurasidone impurity profiling reports relative retention times (RRT) of 0.15, 0.21, and 0.36 for three known impurities, each requiring individual reference standards for unambiguous identification and quantification; substituting one impurity standard for another leads to peak misassignment, inaccurate quantification, and potential ANDA rejection by regulatory authorities [3]. Furthermore, the diastereomeric mixture composition of this compound introduces additional chiral resolution complexity not present in single-isomer impurity standards [4].

Quantitative Differentiation Evidence for Lurasidone Opened Imide (Mixture of Diastereomers) Relative to In-Class Impurity Reference Standards


Molecular Formula and Mass Shift Relative to Lurasidone Free Base Confirms Unique Structural Identity

Lurasidone Opened Imide (C28H38N4O3S, monoisotopic mass 510.69 g/mol) exhibits a net mass shift of Δ m/z = +18 relative to the parent drug lurasidone free base (C28H36N4O2S, MW 492.68 g/mol), corresponding to the net addition of H2O upon hydrolytic imide ring-opening [1]. This mass shift is distinct from the oxidative degradant described by Wang et al. (2022), which involves piperazine ring cleavage to form N,N'-diformyl degradants, and from benzisothiazole-to-benzothiazole photoisomerization products [2]. The accurate mass determination by LC-QTOF-MS in forced degradation studies enables unambiguous discrimination of this impurity from all other co-eluting lurasidone-related substances identified in the 14-compound impurity profile reported by Siddig et al. (2024) [3].

Pharmaceutical impurity profiling LC-QTOF-MS Forced degradation

Diastereomeric Mixture Composition Requires Chiral Chromatographic Selectivity Distinct from Single-Isomer Impurity Standards

Lurasidone Opened Imide is explicitly supplied and characterized as a mixture of diastereomers, with the chemical name (1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid representing one diastereomeric form within the mixture . This contrasts with single-isomer impurity reference standards such as Lurasidone Impurity 20 (CAS 1807983-63-6, single defined stereochemistry) and Lurasidone Enantiomer (CAS 1448443-35-3) [1]. The diastereomeric mixture necessitates the use of chiral stationary phases (CSP) or specialized achiral columns with diastereomer-resolving capability for chromatographic separation, as indicated by preparative HPLC purification protocols employing chiral stationary phases . In contrast, single-enantiomer impurities require only enantioselective methods validated per AQbD principles for lurasidone enantiomeric impurity quantification [2].

Chiral separation Diastereomer analysis Reference standard certification

ISO 17034 Certified Reference Standard with Specified Purity ≥95% Enables Regulatory-Compliant ANDA Submission

The CATO brand Lurasidone Opened Imide (Mixture of Diastereomers) reference standard (Cat. No. C4X-102825) is manufactured under ISO 17034 accreditation for reference material producers, with a certified purity specification of >95% as determined by HPLC [1]. This certification level exceeds the characterization typically provided by non-ISO-accredited vendors and includes a comprehensive Certificate of Analysis (CoA) with NMR, MS, HPLC, IR, and UV data, as well as a structural conformity report [2]. In comparison, alternative suppliers such as Clearsynth offer the Lurasidone acid amide impurity at a purity specification of 98% but without explicit ISO 17034 certification . The ISO 17034 framework ensures batch-to-batch consistency, homogeneity, and stability data that are explicitly required by Chinese NMPA and other regulatory authorities for ANDA impurity reference standards [3].

Reference material certification ISO 17034 ANDA quality control

Forced Degradation Study Data Confirms Lurasidone Hydrochloride Susceptibility to Alkaline and Oxidative Stress Conditions Relevant to Opened Imide Formation

Forced degradation studies conducted per ICH Q1A(R2) guidelines demonstrate that lurasidone hydrochloride exhibits significant instability under alkaline (hydrolytic), oxidative (H2O2), and photolytic stress conditions, while remaining relatively stable under acidic and thermal stress [1]. These stress conditions are mechanistically consistent with the formation of the opened imide impurity through base-catalyzed imide hydrolysis or oxidative ring-opening pathways. The degradation susceptibility is quantified by the observation of multiple degradation products under these specific stress conditions, with alkaline hydrolysis identified as the most significant degradation pathway . In parallel, the patent CN106397424A describes a controlled oxidation method for preparing lurasidone hydrochloride oxidation impurities I and II, achieving a purity of 96.0% for oxidation impurity II after column chromatographic purification [2]. This demonstrates that the opened imide impurity is both a process-related and a stress-induced degradation product, making its reference standard essential for stability-indicating method validation across multiple stress conditions.

Forced degradation ICH Q1A(R2) Stability-indicating methods

Multi-Source Supplier Traceability and Compendial Alignment Supports Pharmacopeial Method Implementation

Lurasidone Opened Imide (Mixture of Diastereomers) is available from multiple certified reference standard suppliers including CATO (ISO 17034), ChemWhat, SynZeal, Pharmaffiliates, and Daicel Pharma Standards, with the product explicitly designated for ANDA method development and quality control applications [1]. Multiple suppliers confirm that traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. The USP monograph for Lurasidone Hydrochloride specifies related compound B with a typical retention time of approximately 11.5 min on a Kromasil 100-5 C18 column (L1 packing) under the Organic Impurities test procedure . While this USP related compound is not identical to the opened imide impurity, the availability of a multi-supplier network for the opened imide standard ensures uninterrupted procurement for laboratories implementing in-house impurity methods that extend beyond compendial requirements. In contrast, certain niche lurasidone impurities (e.g., Lurasidone Impurity 49, CAS 46022-05-3) are available from fewer suppliers, creating potential single-source supply risk .

Pharmacopeial reference standards USP EP Method validation

High-Impact Application Scenarios for Lurasidone Opened Imide (Mixture of Diastereomers) Reference Standard in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development for Lurasidone HCl Forced Degradation Studies per ICH Q1A(R2)

Lurasidone Opened Imide serves as a critical system suitability marker and impurity reference standard in the development of stability-indicating HPLC methods for lurasidone hydrochloride drug substance and formulated product. Forced degradation studies demonstrate lurasidone's susceptibility to alkaline hydrolysis and oxidative stress, conditions that mechanistically favor imide ring-opening to form this impurity [1]. The diastereomeric mixture composition necessitates optimization of chromatographic resolution to ensure that individual diastereomer peaks are either baseline-resolved or quantified as a summed response, directly impacting method specificity validation per ICH Q2(R1) requirements [2].

ANDA Regulatory Submission: Impurity Qualification and Control Strategy Documentation

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for lurasidone hydrochloride tablets, the Lurasidone Opened Imide reference standard is essential for generating impurity qualification data that demonstrate control of process-related substances at levels meeting ICH Q3A/Q3B thresholds. The ISO 17034 certified standard (CATO C4X-102825) provides the auditable traceability and comprehensive characterization documentation (NMR, MS, HPLC, IR, UV) required by regulatory authorities such as the US FDA, EMA, and Chinese NMPA for ANDA impurity reference standard submission [3].

LC-QTOF-MS Impurity Profiling and Unknown Peak Identification in Drug Substance Batch Release Testing

During comprehensive impurity profiling of lurasidone hydrochloride drug substance by LC-QTOF-MS, the opened imide impurity can be unambiguously identified by its characteristic accurate mass (m/z 511.32 [M+H]+ for C28H38N4O3S) and distinct MS/MS fragmentation pattern [4]. The availability of a certified reference standard enables confirmation of this impurity's identity when detected as an unknown peak in batch release testing, preventing misidentification with other isobaric or near-isobaric impurities that may co-elute under standard chromatographic conditions [5].

Diastereomer-Specific Pharmacopeial Method Modernization and Chiral Purity Assessment

As pharmacopeial monographs evolve to incorporate modern chiral separation techniques, the Lurasidone Opened Imide diastereomeric mixture standard is uniquely positioned to support method modernization efforts. Individual diastereomer isolation via preparative chiral HPLC can yield milligram quantities of single diastereomers for relative response factor (RRF) determination, enabling accurate quantification without the need for individual diastereomer reference standards for each stereoisomer, as demonstrated in the patent literature for lurasidone oxidation impurity preparation [6].

Quote Request

Request a Quote for Lurasidone Opened Imide (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.